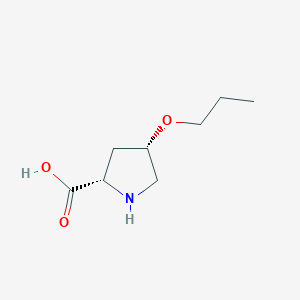![molecular formula C13H17NO4 B12858692 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12858692.png)
2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- is a compound belonging to the oxazolidinone class. Oxazolidinones are known for their antibacterial properties and have gained significant attention in the pharmaceutical industry. This particular compound features a unique structure that includes a hydroxyethyl group and a methoxymethyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-(2-hydroxyethyl)phenylamine with glycidol to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- undergoes several types of chemical reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amine derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups using reagents like halides or acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: Its potential as an antibacterial agent is explored for treating infections caused by multidrug-resistant bacteria.
Industry: The compound is used in the development of new materials and as a building block for more complex chemical entities.
Mécanisme D'action
The antibacterial activity of 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- is primarily due to its ability to inhibit protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction. This mechanism is similar to other oxazolidinones, making it effective against a wide range of Gram-positive pathogens.
Comparaison Avec Des Composés Similaires
Similar compounds in the oxazolidinone class include linezolid and tedizolid. While linezolid was the first oxazolidinone antibiotic introduced, tedizolid is a newer drug with a better safety profile and once-daily dosing. Compared to these compounds, 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- offers unique structural features that may contribute to different pharmacokinetic and pharmacodynamic properties. Its distinct hydroxyethyl and methoxymethyl groups differentiate it from other oxazolidinones, potentially offering advantages in specific applications.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H17NO4/c1-17-9-12-8-14(13(16)18-12)11-4-2-10(3-5-11)6-7-15/h2-5,12,15H,6-9H2,1H3 |
Clé InChI |
YQZKCGSEOBRNRK-UHFFFAOYSA-N |
SMILES canonique |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858625.png)
![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)
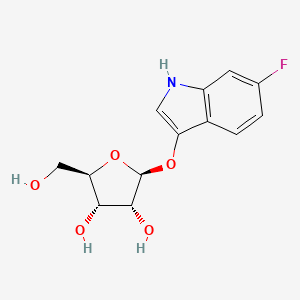
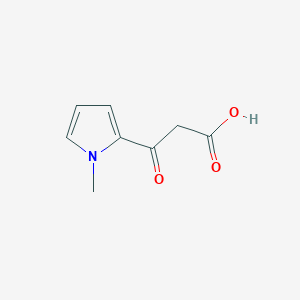
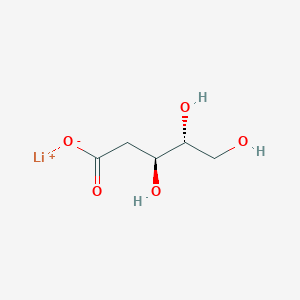
![2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole](/img/structure/B12858634.png)
![2-(Bromomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12858641.png)
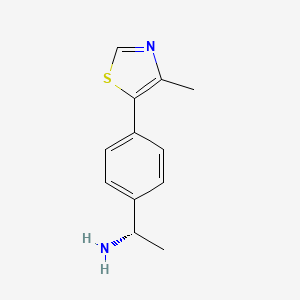
![(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12858645.png)
![n2-Ethyl-4-methoxy-4h-furo[3,2-b]pyrrole-2,5-diamine](/img/structure/B12858649.png)
![2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol](/img/structure/B12858651.png)
![(2S,4R)-1-((S)-2-(2-(2-(4-(4-((2-Chlorobenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12858652.png)

